4-P-Pdot

Übersicht

Beschreibung

Vorbereitungsmethoden

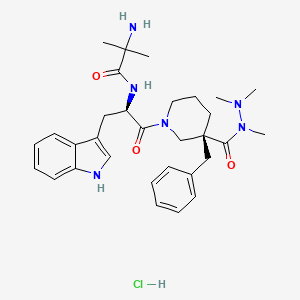

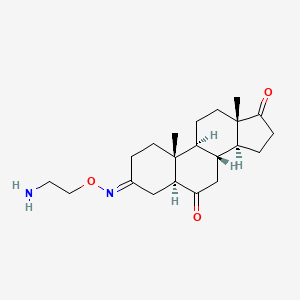

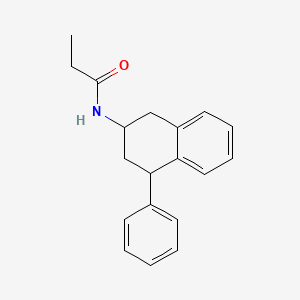

Die Synthese von AH-024 umfasst mehrere Schritte, beginnend mit der Herstellung des Tetralinringsystems. Der wichtigste Syntheseweg umfasst die folgenden Schritte:

Bildung des Tetralinrings: Der Tetralinring wird durch eine Cyclisierungsreaktion synthetisiert, die eine Phenylgruppe und eine Propionamidgruppe beinhaltet.

Amidierung: Die Propionamidgruppe wird durch eine Amidierungsreaktion eingeführt, bei der ein Propionsäurederivat mit einem Amin reagiert, um die Amidbindung zu bilden.

Analyse Chemischer Reaktionen

AH-024 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Tetralinring zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere am Phenylring, können verschiedene Substituenten einführen, um die Eigenschaften der Verbindung zu modifizieren.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

AH-024 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

AH-024 entfaltet seine Wirkungen durch selektive Bindung an den MT2-Melatoninrezeptorsubtyp, wodurch die Wirkung von Melatonin an diesen Rezeptoren blockiert wird . Diese selektive Antagonisierung ermöglicht es Forschern, die spezifischen Funktionen des MT2-Rezeptors zu untersuchen, ohne dass der MT1-Rezeptor interferiert. Die beteiligten molekularen Ziele umfassen den MT2-Rezeptor, und die beeinflussten Signalwege sind die mit der Melatonin-Signalübertragung verbundenen.

Vergleich Mit ähnlichen Verbindungen

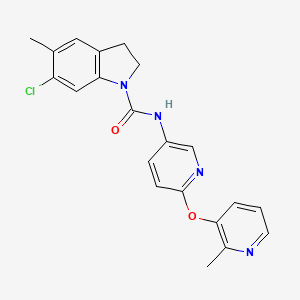

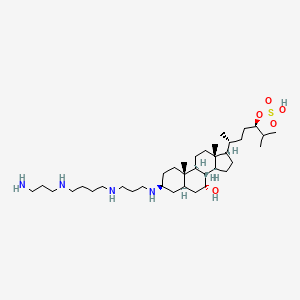

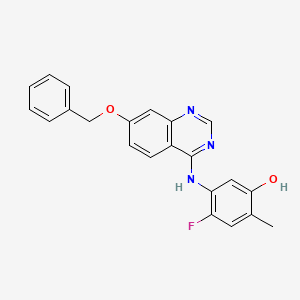

AH-024 ist einzigartig in seiner hohen Selektivität für den MT2-Rezeptorsubtyp im Vergleich zu anderen Melatoninrezeptorantagonisten. Ähnliche Verbindungen umfassen:

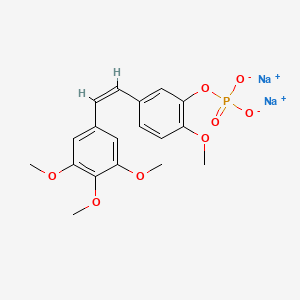

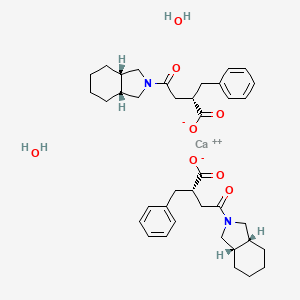

4-P-PDOT: Ein weiterer Melatoninrezeptorantagonist mit ähnlicher Selektivität für den MT2-Rezeptor.

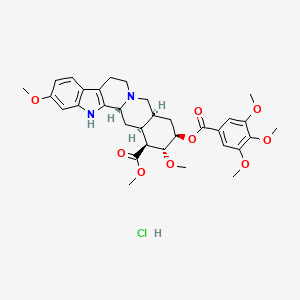

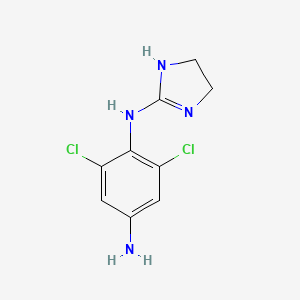

Luzindole: Ein nicht-selektiver Melatoninrezeptorantagonist, der sowohl MT1- als auch MT2-Rezeptoren beeinflusst.

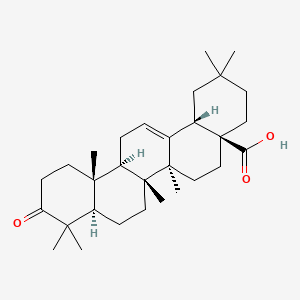

S-20928: Ein selektiver MT2-Rezeptorantagonist mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.

Die Einzigartigkeit von AH-024 liegt in seiner Fähigkeit, eine klare Unterscheidung zwischen den MT2- und MT1-Rezeptorsubtypen zu ermöglichen, was es zu einem wertvollen Werkzeug in der Melatoninrezeptorforschung macht .

Eigenschaften

IUPAC Name |

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYLUNPFECYGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134865-74-0 | |

| Record name | 4-P-PDOT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 134865-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 4-P-PDOT?

A1: this compound primarily acts as a selective antagonist of the melatonin receptor MT2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound exert its antagonistic effects on the MT2 receptor?

A2: this compound binds to the MT2 receptor, preventing the binding of endogenous melatonin. This competitive antagonism blocks the downstream signaling cascades typically activated by melatonin. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Which signaling pathways are affected by this compound's antagonism of the MT2 receptor?

A3: Research suggests that this compound's interaction with the MT2 receptor can modulate several signaling pathways, including: * G protein-coupled pathways: this compound can inhibit melatonin-induced activation of G proteins, specifically the Gi/o subtype, affecting downstream effectors such as adenylate cyclase and phospholipase C. [, , , , , , , , , ] * cAMP/PKA pathway: this compound can interfere with melatonin's ability to regulate intracellular cAMP levels and the activity of protein kinase A (PKA), impacting cellular processes such as gene expression and cell proliferation. [, , , , , , , , ] * ERK/CREB pathway: Evidence indicates that this compound can modulate the phosphorylation and activity of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), potentially influencing cellular responses related to stress, survival, and differentiation. [, , , , , ] * NF-κB pathway: Studies suggest that this compound might impact the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a role in inflammation, immune responses, and cell survival. [, , , , , ]

Q4: Can this compound exhibit agonistic activity at the MT2 receptor?

A4: While primarily characterized as an antagonist, some studies suggest that this compound may exhibit partial agonistic activity at the MT2 receptor under specific experimental conditions or in particular cell types. Further research is needed to fully elucidate these potential effects. [, , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H21NO, and its molecular weight is 279.38 g/mol. [, , , , , , , , , , , , , , , , , , , ]

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), has been used to characterize this compound and its derivatives, aiding in structure confirmation and analysis of its stereochemistry. [, , ]

Q7: How do structural modifications of this compound affect its activity and selectivity?

A7: Modifications to the this compound structure can significantly impact its pharmacological profile: * Stereochemistry: The cis isomer of this compound generally exhibits higher affinity for the MT2 receptor compared to the trans isomer. [, , ] * Substitutions: Introducing specific substituents, such as a methoxy group at the 8-position, can enhance binding affinity for melatonin receptors. [] * Derivatization: Synthesizing novel derivatives by modifying different functional groups on the this compound scaffold can lead to compounds with altered receptor subtype selectivity, potency, or even agonistic properties. [, , ]

Q8: What are some examples of in vitro and in vivo studies using this compound?

A8: this compound has been utilized in various experimental settings to explore the role of the MT2 receptor in different physiological and pathological processes. Examples include: * In vitro studies: Investigating the effects of this compound on melatonin-mediated signaling pathways, gene expression, and cellular responses in various cell types, including cancer cells, immune cells, and neuronal cells. [, , , , , , , , , , , , , , , , , , , ] * In vivo studies: Examining the impact of this compound on animal models of various conditions, such as pain, inflammation, cancer, and neurodegenerative diseases, to assess the potential therapeutic benefits of targeting the MT2 receptor. [, , , , , , , , , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.